molecular formula C32H30O6 B2610857 Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate CAS No. 320423-70-9

Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate

Cat. No.: B2610857
CAS No.: 320423-70-9
M. Wt: 510.586
InChI Key: ABWACDCECYPKIO-UHFFFAOYSA-N
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Description

Ethyl 2-{[4’-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1’-biphenyl]-4-yl]oxy}-2-phenylacetate is a chemical compound with the molecular formula C32H30O6 . It is also known as Benzeneacetic acid, α,α’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis-, diethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and ether and ester functional groups . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 635.9±55.0 °C, and its predicted density is 1.182±0.06 g/cm3 .

Scientific Research Applications

Chemical Structure and Analysis

Research on compounds structurally related to Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate has focused on detailed chemical analysis, including crystal structure and synthesis methodologies. For example, studies on ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate reveal insights into crystal structure, showcasing weak hydrogen bonds and π–π interactions stabilizing the molecular structure (Yassir Filali Baba et al., 2019). These analyses are crucial for understanding the physical and chemical properties of similar compounds, aiding in the design of new materials with tailored features.

Synthesis Techniques

Innovative synthesis techniques are central to developing compounds with specific desired characteristics. A study on the triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates provides a good yield, demonstrating the versatility and efficiency of modern synthetic approaches (I. Yavari et al., 2002). Such methodologies are fundamental in the exploration and expansion of the chemical space of similar complex molecules.

Antimicrobial Activities

Research into the antimicrobial properties of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, underscores the potential biomedical applications of these molecules. The synthesis and subsequent testing against various bacterial strains reveal a structured approach to discovering new antimicrobial agents (Pratibha Sharma et al., 2004). This work points towards the ongoing efforts in leveraging chemical synthesis for therapeutic purposes.

Marine Natural Products

The exploration of marine natural products continues to yield novel compounds with unique structures and potential applications. The isolation of new compounds from marine fungi, like Nigrospora sphaerica, highlights the diversity of chemical entities available in nature and the possibility of discovering molecules with novel properties and applications (Qi-hui Zhang et al., 2009). Such research is pivotal for expanding the repository of bioactive molecules for various scientific and therapeutic uses.

Properties

IUPAC Name

ethyl 2-[4-[4-(2-ethoxy-2-oxo-1-phenylethoxy)phenyl]phenoxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O6/c1-3-35-31(33)29(25-11-7-5-8-12-25)37-27-19-15-23(16-20-27)24-17-21-28(22-18-24)38-30(32(34)36-4-2)26-13-9-6-10-14-26/h5-22,29-30H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWACDCECYPKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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